1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of pyrano [2,3- d ]pyrimidine-2,4-dione analogues involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another example is the synthesis of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
Molecular Structure Analysis
The molecular structure of a compound is crucial for its interactions with other molecules. For instance, the presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1 H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and 2–3 drops of triethylamine in 1,4-dioxane was heated under reflux for 5 h, then cooled and poured into ice-water, filtered off, dried, and recrystallized from 1,4-dioxane .
Scientific Research Applications
Synthesis and Biological Evaluation
A study involved the synthesis of novel pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase agents. This research demonstrates the potential of pyrimidine derivatives in developing therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Evaluation
Another research area includes the antimicrobial evaluation of new thienopyrimidine derivatives. These studies highlight the antimicrobial potential of thienopyrimidine compounds, which could offer a basis for the development of new antibiotics or antifungal agents (Bhuiyan et al., 2006).
Antianaphylactic Activity
Research on 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines with a formamidino- or oxalamidocarbonic acid residue revealed some compounds' antianaphylactic activity, suggesting potential for therapeutic applications in allergic reactions (Wagner et al., 1993).
Facile Synthesis for Medicinal Chemistry
A facile synthesis route for 5-Arylpyrazolo[4,3-d]pyrimidin-7-ones was developed, illustrating the importance of synthetic strategies in creating pharmacologically relevant molecules (Maruthikumar & Rao, 2003).
Substituted Aminothieno[2,3-d] Pyrimidines
Research on the synthesis of substituted aminothieno[2,3-d] pyrimidines indicates the versatility of thienopyrimidine scaffolds in medicinal chemistry, potentially leading to the discovery of new bioactive compounds (Tumkyavichius, 1995).
Mechanism of Action
Properties
IUPAC Name |
1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-21-13-5-3-2-4-11(13)14(20-21)16(23)18-7-8-22-10-19-12-6-9-25-15(12)17(22)24/h2-6,9-10H,7-8H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIYMFPDDAUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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